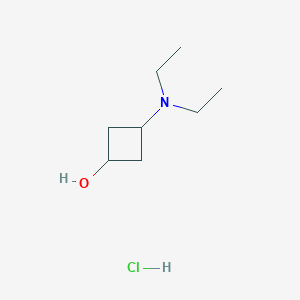
3-(Diethylamino)cyclobutanol hydrochloride
Descripción general
Descripción
3-(Diethylamino)cyclobutanol hydrochloride is a useful research compound. Its molecular formula is C8H18ClNO and its molecular weight is 179.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(Diethylamino)cyclobutanol hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by a cyclobutane ring with a diethylamino substituent. Its molecular formula is CHClNO, and it has a molecular weight of approximately 220.73 g/mol. The presence of the diethylamino group suggests potential interactions with neurotransmitter systems, particularly in the central nervous system (CNS).
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In a study screening various compounds against Mycobacterium tuberculosis, it was found to possess significant inhibitory effects, contributing to its potential as an anti-tubercular agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, suggesting that it may interfere with cellular proliferation pathways. The mechanism appears to involve modulation of specific signaling pathways associated with cell growth and apoptosis.
The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with various molecular targets, including enzymes and receptors involved in neurotransmission and cellular signaling. Preliminary studies suggest that it may act as an inhibitor of certain kinases or receptors implicated in cancer progression and microbial resistance .
Table 1: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | Result | Reference |
|---|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | MIC < 20 µM | |
| Anticancer | HepG2 (liver cancer) | IC50 = 15 µM | |
| CNS Activity | Rat Brain Slices | Modulates neurotransmission |
Case Study: Antimicrobial Screening
In a high-throughput screening study involving over 100,000 compounds, this compound was identified as one of the promising candidates exhibiting potent anti-tubercular activity. The minimal inhibitory concentration (MIC) was determined to be below 20 µM, indicating strong efficacy against resistant strains . This study highlights the compound's potential as a lead in developing new treatments for tuberculosis.
Case Study: Anticancer Activity in Cell Lines
A series of experiments were conducted using various cancer cell lines, including HepG2 and MCF-7 (breast cancer). The compound demonstrated significant cytotoxicity with IC50 values ranging from 10 to 20 µM across different assays. These findings suggest that the compound could be further explored for its therapeutic potential in oncology.
Propiedades
IUPAC Name |
3-(diethylamino)cyclobutan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-3-9(4-2)7-5-8(10)6-7;/h7-8,10H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUIQEKKLNQSBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1CC(C1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















